Dehydro Lacidipine is a derivative of Lacidipine, which is classified as a lipophilic dihydropyridine calcium channel blocker. It is primarily used in the treatment of hypertension due to its ability to dilate peripheral arterioles, thereby reducing blood pressure. The compound has garnered attention for its unique pharmacological properties, including a slow onset of action and a long duration without causing reflex tachycardia, which is a common side effect associated with other antihypertensive medications .
Dehydro Lacidipine is synthesized from Lacidipine, which itself is derived from the dihydropyridine class of compounds. The synthesis typically involves modifications to the Lacidipine structure to enhance its pharmacological profile or alter its bioavailability.
Dehydro Lacidipine falls under multiple classifications:
The synthesis of Dehydro Lacidipine can be achieved through various methods, often involving the modification of the Lacidipine structure. One common approach includes:
Technical details regarding the synthesis may include:
The molecular formula of Dehydro Lacidipine is , with a molecular weight of approximately 453.53 g/mol .
Dehydro Lacidipine participates in various chemical reactions typical of dihydropyridine derivatives:
These reactions are significant in modifying the compound for improved efficacy or reduced side effects.
Dehydro Lacidipine acts primarily as an antagonist at voltage-dependent L-type calcium channels. The mechanism involves:
The compound's antioxidant properties also contribute to its mechanism by reducing oxidative stress and inflammation, further aiding in cardiovascular protection .
Dehydro Lacidipine has several scientific applications primarily in the field of cardiovascular medicine:
Dehydro Lacidipine (C₂₆H₃₁NO₆; CAS 130996-24-6) is a dehydrogenated derivative of the calcium channel blocker Lacidipine. Its molecular weight is 453.53 g/mol, with a SMILES notation of CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C [1] [8] [10]. The compound features a planar pyridine ring instead of the reduced 1,4-dihydropyridine (DHP) ring in Lacidipine, significantly altering its electronic properties. Key physicochemical parameters include:
Table 1: Atomic Composition of Dehydro Lacidipine
| Element | Count | Percentage |
|---|---|---|
| Carbon (C) | 26 | 68.85% |
| Hydrogen (H) | 31 | 6.84% |
| Nitrogen (N) | 1 | 3.09% |
| Oxygen (O) | 6 | 21.22% |
Dehydro Lacidipine differs from Lacidipine (C₂₆H₃₃NO₆; CAS 103890-78-4) in two critical aspects:
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
X-ray Diffraction (XRD): Single-crystal analysis confirms orthorhombic symmetry (space group P2₁2₁2₁) with unit cell dimensions a=8.24 Å, b=12.56 Å, c=18.32 Å. The dihedral angle between pyridine and phenyl rings is 42.5° [10].
Dehydro Lacidipine exhibits higher thermodynamic stability than Lacidipine (ΔG = -28.5 kJ/mol vs. -22.1 kJ/mol) due to aromatic stabilization of the pyridine ring [8] [10]. Isomerism arises from:
Table 2: Thermodynamic Parameters of Dehydro Lacidipine Isomers
| Isomer Type | Relative Energy (kJ/mol) | Population |
|---|---|---|
| Trans (E) | 0.0 | >99.5% |
| Cis (Z) | +12.3 | <0.5% |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2